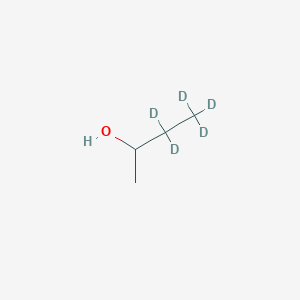

Sec-butanol-3,3,4,4,4-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H10O |

|---|---|

Molecular Weight |

79.15 g/mol |

IUPAC Name |

3,3,4,4,4-pentadeuteriobutan-2-ol |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,3D2 |

InChI Key |

BTANRVKWQNVYAZ-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C)O |

Canonical SMILES |

CCC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sec-butanol-3,3,4,4,4-D5: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butanol-3,3,4,4,4-D5, a deuterated isotopologue of sec-butanol, serves as a valuable tool in various scientific disciplines, including pharmacology, metabolism studies, and analytical chemistry. Its utility primarily stems from its isotopic stability, which allows it to be used as an internal standard in mass spectrometry-based quantification or as a tracer to elucidate metabolic pathways without altering the fundamental chemical properties of the molecule. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its characterization, and logical workflows for its synthesis and analysis.

Chemical and Physical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,3,4,4,4-pentadeuteriobutan-2-ol | [1] |

| Synonyms | 2-Butanol-d5, sec-Butyl-d5 alcohol | [1] |

| Molecular Formula | C₄H₅D₅O | |

| Molecular Weight (Computed) | 79.15 g/mol | [1] |

| Exact Mass (Computed) | 79.104548668 Da | [1] |

| XLogP3 (Computed) | 0.6 | [1] |

| Hydrogen Bond Donor Count (Computed) | 1 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [1] |

| Rotatable Bond Count (Computed) | 1 | [1] |

Table 2: Physical Properties of Sec-butanol (Non-deuterated) for Comparison

| Property | Value | Source |

| Appearance | Colorless liquid | [1][2] |

| Odor | Strong, sweet, alcoholic | [1][2] |

| Boiling Point | 98-100 °C | [3] |

| Melting Point | -115 °C | [3][4] |

| Density | 0.808 g/cm³ at 20 °C | [2] |

| Solubility in water | Miscible | [1][2] |

| Solubility in organic solvents | Miscible with ethanol and ether | [1] |

Note on Isotopic Effects: The physical properties of deuterated compounds can differ slightly from their non-deuterated analogs due to the increased mass of deuterium. For instance, the boiling point and density may be slightly higher for the deuterated form. However, without specific experimental data, the values for non-deuterated sec-butanol serve as a reliable estimate.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reduction of a deuterated ketone precursor. A general protocol is outlined below, which can be adapted from standard organic synthesis procedures.

Principle: The reduction of ethyl-d5-methyl ketone with a suitable reducing agent, such as sodium borohydride (NaBH₄), will yield this compound.

Materials:

-

Ethyl-d5-methyl ketone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl-d5-methyl ketone in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude product by distillation to obtain pure this compound.

References

Synthesis of Deuterated sec-Butanol for Research Applications: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope deuterium, are invaluable tools in a wide range of scientific disciplines. In the pharmaceutical industry, the strategic incorporation of deuterium can favorably alter the metabolic profile of a drug, leading to improved pharmacokinetic properties. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, slowing down metabolic processes that involve C-H bond cleavage.

sec-Butanol (butan-2-ol), a simple secondary alcohol, and its isotopologues are important building blocks and model systems in organic synthesis and mechanistic studies. This technical guide provides a comprehensive overview of the primary synthetic routes for preparing deuterated sec-butanol, focusing on two main strategies: the reduction of deuterated 2-butanone and the direct catalytic deuteration of sec-butanol. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers in the selection and implementation of the most suitable method for their specific application.

Synthetic Strategies

The synthesis of deuterated sec-butanol can be broadly categorized into two main approaches, each with its own set of advantages and considerations.

Logical Relationship of Synthetic Strategies

Caption: Overview of the two primary synthetic routes to deuterated sec-butanol.

Route 1: Reduction of Deuterated 2-Butanone

This widely employed two-step strategy involves the initial deuteration of the commercially available starting material, 2-butanone, followed by the reduction of the resulting deuterated ketone to the desired deuterated sec-butanol. This approach offers the advantage of high levels of deuterium incorporation at specific positions.

The α-hydrogens of ketones are acidic and can be readily exchanged for deuterium in the presence of a suitable catalyst and a deuterium source, typically deuterium oxide (D₂O).

a) Base-Catalyzed Deuteration: This is a classic method for α-deuteration of ketones. The reaction proceeds via the formation of an enolate intermediate.

Experimental Protocol: Base-Catalyzed Deuteration of 2-Butanone

| Parameter | Value |

| Reactants | 2-Butanone, Deuterium Oxide (D₂O), Sodium Deuteroxide (NaOD) in D₂O (catalyst) |

| Solvent | Deuterium Oxide (D₂O) |

| Procedure | 1. To a solution of 2-butanone in D₂O, add a catalytic amount of a 40% (w/w) solution of NaOD in D₂O. 2. Stir the mixture at room temperature. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the α-protons. 3. After the desired level of deuteration is achieved (typically after several hours), neutralize the reaction mixture with a solution of DCl in D₂O. 4. Extract the deuterated 2-butanone with an organic solvent (e.g., diethyl ether or dichloromethane). 5. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the deuterated 2-butanone. |

| Purification | Distillation |

| Expected Yield | >90% |

| Isotopic Purity | Up to >98% deuterium incorporation at the α-positions. |

Mechanism of Base-Catalyzed α-Deuteration of a Ketone

Caption: Mechanism of base-catalyzed α-deuteration of a ketone.

b) Superacid-Catalyzed Deuteration: This method utilizes a superacid catalyst to promote the enolization of the ketone, followed by deuterium exchange with D₂O. This can be a highly efficient method for achieving high levels of deuteration.

Experimental Protocol: Superacid-Catalyzed α-Deuteration of 2-Butanone

| Parameter | Value |

| Reactants | 2-Butanone, Deuterium Oxide (D₂O), [Ph₃C]⁺[B(C₆F₅)₄]⁻ (pre-catalyst) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Procedure | 1. In a reaction vessel under an inert atmosphere, dissolve 2-butanone and the [Ph₃C]⁺[B(C₆F₅)₄]⁻ pre-catalyst in DCE. 2. Add D₂O to the mixture. 3. Heat the reaction mixture at a specified temperature (e.g., 100°C) for a designated time (e.g., 10 hours). 4. After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. 5. Extract the product with an organic solvent. 6. Dry the combined organic layers, filter, and concentrate under reduced pressure. |

| Purification | Column chromatography on silica gel. |

| Expected Yield | High (e.g., >90%). |

| Isotopic Purity | Up to 99% deuterium incorporation at the α-positions.[1] |

The deuterated 2-butanone is then reduced to deuterated sec-butanol. To introduce a deuterium atom at the carbinol carbon (the carbon bearing the hydroxyl group), a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) is used.

Experimental Protocol: Reduction of Deuterated 2-Butanone with NaBD₄

| Parameter | Value |

| Reactants | Deuterated 2-Butanone, Sodium Borodeuteride (NaBD₄) |

| Solvent | Methanol (CH₃OH) or Ethanol (CH₃CH₂OH) |

| Procedure | 1. Dissolve the deuterated 2-butanone in the alcohol solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath. 2. Slowly add NaBD₄ in portions to the stirred solution. 3. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (e.g., 1-2 hours). 4. Quench the reaction by the slow addition of water or dilute HCl. 5. Extract the product with an organic solvent. 6. Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. |

| Purification | Distillation |

| Expected Yield | >90% |

| Isotopic Purity | High, dependent on the purity of the deuterated 2-butanone and NaBD₄. |

Mechanism of Ketone Reduction by Sodium Borodeuteride

Caption: Mechanism of ketone reduction using sodium borodeuteride.

Route 2: Direct Catalytic Deuteration of sec-Butanol

A more direct and atom-economical approach is the direct hydrogen-deuterium (H/D) exchange of sec-butanol using a transition-metal catalyst and D₂O as the deuterium source. This method avoids the need for a pre-deuterated starting material. Iridium and ruthenium-based catalysts have shown significant promise for this transformation.

Experimental Protocol: Iridium-Catalyzed α-Deuteration of sec-Butanol

| Parameter | Value |

| Reactants | sec-Butanol, Deuterium Oxide (D₂O), Iridium catalyst (e.g., [Cp*IrCl₂]₂) |

| Base | A base such as NaOD or K₂CO₃ may be required depending on the specific catalyst system. |

| Solvent | D₂O or a mixture of D₂O and a co-solvent. |

| Procedure | 1. In a reaction vessel, combine sec-butanol, the iridium catalyst, and the base (if required) in D₂O. 2. Heat the mixture at a specified temperature (e.g., 80-120°C) for a designated period. 3. Monitor the reaction progress by ¹H NMR spectroscopy. 4. After completion, cool the reaction mixture and extract the product with an organic solvent. 5. Dry the organic layer, filter, and remove the solvent. |

| Purification | Distillation or column chromatography. |

| Expected Yield | Moderate to high, catalyst dependent. |

| Isotopic Purity | High α-selectivity.[2][3][4] |

Mechanism of Iridium-Catalyzed α-Deuteration of an Alcohol

Caption: Plausible mechanism for iridium-catalyzed α-deuteration of an alcohol.[2][4]

Data Presentation

The successful synthesis and characterization of deuterated sec-butanol rely on various analytical techniques. The following tables summarize typical quantitative data obtained for these compounds.

Table 1: Synthetic Yield and Isotopic Purity

| Synthetic Route | Deuteration Method | Reduction Method | Typical Yield (%) | Isotopic Purity (%D) |

| Route 1 | Base-catalyzed α-deuteration of 2-butanone | NaBD₄ reduction | >80 | >98 at α-positions, >98 at carbinol-C |

| Route 1 | Superacid-catalyzed α-deuteration of 2-butanone | NaBD₄ reduction | >85 | >99 at α-positions, >98 at carbinol-C |

| Route 2 | Iridium-catalyzed H/D exchange | - | Moderate to High | High α-selectivity |

| Route 2 | Ruthenium-catalyzed H/D exchange | - | Moderate to High | High α,β-selectivity[5] |

Table 2: Spectroscopic Data for Deuterated sec-Butanol (Representative)

| Technique | Analyte | Key Observations |

| ¹H NMR | sec-Butanol-d₁₀ | Absence of all proton signals. A residual solvent peak will be observed. |

| sec-Butanol (α,α',carbinol-d₃) | Disappearance of the methine proton signal (CH-OH) and the methyl and methylene protons adjacent to the carbonyl in the precursor. | |

| ¹³C NMR | sec-Butanol-d₁₀ | All carbon signals will appear as multiplets due to C-D coupling. |

| Mass Spec. | sec-Butanol-d₁₀ | Molecular ion peak (M⁺) at m/z 84. Fragmentation pattern will show losses of deuterated fragments.[2][6][7] |

| sec-Butanol (α,α',carbinol-d₃) | Molecular ion peak (M⁺) at m/z 77. |

Note: The exact chemical shifts in NMR will depend on the solvent used. The mass spectral fragmentation is dependent on the ionization method.

Conclusion

The synthesis of deuterated sec-butanol can be effectively achieved through two primary strategies: a two-step process involving the deuteration of 2-butanone followed by reduction, or a more direct one-step catalytic H/D exchange of sec-butanol. The choice of method will depend on the desired level and position of deuterium incorporation, as well as the availability of reagents and equipment. The two-step method generally provides higher levels of isotopic enrichment and allows for deuteration at multiple sites by selecting the appropriately deuterated starting materials and reagents. The direct catalytic deuteration offers a more atom-economical and potentially simpler procedure, with selectivity often directed to the α-position. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize deuterated sec-butanol for their specific research needs in drug development and other scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. THE MASS SPECTRA OF THREE DEUTERATED BUTANOLS (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Sec-butanol-3,3,4,4,4-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Sec-butanol-3,3,4,4,4-D5, a deuterated isotopologue of sec-butanol. This document details the synthesis, analysis, and potential applications of this compound, with a focus on its relevance in drug development and metabolic research.

Introduction

Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the physicochemical properties of a molecule. This "deuterium effect" is primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a kinetic isotope effect (KIE), slowing down metabolic processes that involve C-H bond cleavage. Consequently, deuterated compounds can exhibit improved metabolic stability, reduced formation of toxic metabolites, and altered pharmacokinetic profiles, making them attractive candidates for drug development.

This compound is a specifically labeled isotopologue where five hydrogen atoms on the terminal methyl and adjacent methylene groups are replaced with deuterium. This strategic labeling makes it a useful tool for investigating the metabolic fate of sec-butanol and as an internal standard in analytical studies.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods developed for the deuteration of secondary alcohols. A common approach involves the reduction of a suitable carbonyl precursor with a deuterium source or through catalyzed hydrogen-deuterium exchange reactions.

General Synthesis Workflow

A plausible synthetic route for this compound involves the reduction of a deuterated ketone precursor. The general workflow is outlined below.

Caption: General synthesis workflow for this compound via a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Ethyl-D5 bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetaldehyde

-

Anhydrous work-up solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl-D5 bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, ethyl-D5 magnesium bromide. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent solution is cooled in an ice bath, and a solution of acetaldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed at room temperature for several hours.

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by distillation, and the crude this compound is purified by fractional distillation to yield the final product.

Determination of Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are critical parameters that are determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Analytical Workflow

The general workflow for the analysis of isotopic purity and enrichment is depicted below.

Caption: Analytical workflow for determining isotopic purity and enrichment.

Experimental Protocol: Quantitative ¹H NMR Spectroscopy

Objective: To determine the isotopic purity by quantifying the residual proton signals at the deuterated positions.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

-

Add a known quantity of a suitable internal standard (e.g., maleic acid) with a known purity.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or standard.

-

Vortex the tube to ensure complete dissolution.

NMR Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

-

Number of Scans (ns): Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

-

Acquisition Time (aq): At least 3 seconds.

-

Spectral Width (sw): Appropriate for ¹H NMR (e.g., 20 ppm).

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to the non-deuterated positions of sec-butanol (e.g., the CH and CH₃ groups not intended to be deuterated) and the residual proton signals at the deuterated positions.

-

Integrate the signal of the internal standard.

-

Calculate the isotopic purity by comparing the integrals of the residual proton signals to the integrals of the non-deuterated positions, corrected for the number of protons each signal represents.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the isotopic enrichment and the distribution of different isotopologues (D0 to D5).

Instrumentation: Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions to determine the linear range of the instrument.

-

(Optional) Derivatize the alcohol to a more volatile ester (e.g., acetate or trifluoroacetate) to improve chromatographic peak shape.

GC-MS Parameters:

-

GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 150 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-150.

-

Scan Speed: Sufficient to obtain at least 10-15 data points across the chromatographic peak.

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion region to determine the relative abundance of the different isotopologues (M+0 to M+5).

-

Correct the observed abundances for the natural isotopic abundance of carbon-13.

-

Calculate the isotopic enrichment by summing the contributions of the deuterated species.

Quantitative Data

The isotopic purity and enrichment of commercially available this compound are typically high. The following tables provide representative quantitative data.

Table 1: Isotopic Purity by Quantitative ¹H NMR

| Position | Chemical Shift (ppm, approx.) | Residual Protons (%) |

| C4-H (CD₃) | ~0.9 | < 1.0 |

| C3-H (CD₂) | ~1.4 | < 1.0 |

Table 2: Isotopic Enrichment and Distribution by GC-MS

| Isotopologue | Mass Shift | Relative Abundance (%) |

| D0 (undeuterated) | M+0 | < 0.1 |

| D1 | M+1 | 0.1 |

| D2 | M+2 | 0.3 |

| D3 | M+3 | 1.5 |

| D4 | M+4 | 8.0 |

| D5 | M+5 | 90.1 |

| Total Enrichment | >99 atom % D |

Note: These are representative values and may vary between batches.

Application in Drug Development: Metabolic Studies

Sec-butanol is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathway is the oxidation of the secondary alcohol to its corresponding ketone, 2-butanone (methyl ethyl ketone, MEK).

The deuteration at the 3 and 4 positions in this compound is distal to the site of oxidation (the C2 hydroxyl group). Therefore, a significant kinetic isotope effect on the rate of its primary metabolism is not expected. However, this isotopologue is an excellent tool as an internal standard for quantitative bioanalytical assays of sec-butanol and its metabolites. Its distinct mass allows for clear differentiation from the endogenous or administered non-labeled compound in biological matrices.

Cytochrome P450-Mediated Metabolism of Sec-butanol

The following diagram illustrates the metabolic pathway of sec-butanol and the role of its deuterated analogue.

Caption: Cytochrome P450-mediated metabolism of sec-butanol and the use of its deuterated analogue.

Conclusion

This compound is a valuable isotopically labeled compound for researchers in drug development and related fields. Its high isotopic purity and enrichment, which can be reliably determined by NMR and MS, make it an excellent internal standard for bioanalytical methods. Understanding the synthesis, analytical characterization, and metabolic fate of this compound is crucial for its effective application in preclinical and clinical research. This guide provides the foundational knowledge and detailed protocols necessary for the confident use of this compound in a scientific setting.

References

An In-depth Technical Guide to the Material Safety of sec-Butanol-3,3,4,4,4-D5

Disclaimer: A specific Material Safety Data Sheet (MSDS) for sec-butanol-3,3,4,4,4-D5 was not located. The following information is based on the safety data for the non-deuterated form, sec-butanol (CAS 78-92-2). The safety and toxicological properties of the deuterated compound are expected to be very similar to the parent compound. This guide is intended for researchers, scientists, and drug development professionals.

Section 1: Chemical Identification and Physical Properties

This compound is a deuterated isotopologue of sec-butanol. The primary difference is the substitution of five hydrogen atoms with deuterium on the 3 and 4 carbons. This isotopic labeling is often utilized in research for tracing metabolic pathways and as an internal standard in mass spectrometry.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅D₅O | PubChem[1] |

| Molecular Weight | 79.15 g/mol | PubChem[1] |

| Appearance | Clear, colorless liquid | Fisher Scientific[2] |

| Odor | Unpleasant, strong rubbing alcohol-like | Arkema Inc.[3], Flinn Scientific[4] |

| Boiling Point | 98 °C (208 °F) | Sigma-Aldrich |

| Melting Point | -115 °C (-175 °F) | Sigma-Aldrich |

| Flash Point | 24 °C (75.2 °F) | Fisher Scientific[2] |

| Density | 0.807 - 0.808 g/cm³ at 20-25 °C | Sigma-Aldrich |

| Solubility | Slightly soluble in water | Flinn Scientific[4] |

| Vapor Density | Heavier than air | PENTA[5], Sigma-Aldrich |

| Autoignition Temperature | 405 °C (761 °F) | Flinn Scientific[4] |

| Log Pow (Octanol/Water Partition Coefficient) | 0.65 at 25 °C | Sigma-Aldrich |

Section 2: Hazard Identification and Classification

sec-Butanol is classified as a hazardous substance. It is a flammable liquid and vapor that can cause serious eye irritation and may lead to respiratory irritation, drowsiness, or dizziness.[4][5][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 or 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor[4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness[4] |

Emergency Overview: WARNING! FLAMMABLE LIQUID AND VAPOR. CAUSES EYE IRRITATION. PROLONGED OR REPEATED CONTACT MAY DRY SKIN AND CAUSE IRRITATION. MAY CAUSE CENTRAL NERVOUS SYSTEM EFFECTS.[3] Inhalation and skin contact are the primary routes of occupational exposure.[3]

Section 3: Toxicological Information

Based on animal studies, sec-butanol is considered to have low to moderate acute toxicity.

Table 3: Acute Toxicity Data (for sec-Butanol)

| Route | Species | Value | Classification | Source |

| Oral | Rat | LD50: 2,200-6,500 mg/kg | Slightly toxic to practically non-toxic | Arkema Inc.[3] |

| Dermal | Rat | LD50: >2,000 mg/kg | No more than slightly toxic | Arkema Inc.[3] |

| Inhalation (vapor) | Rat | LC50 (4-hr): >24.6 mg/l | Practically non-toxic | Arkema Inc.[3] |

Potential Health Effects:

-

Eye Contact: Causes moderate to severe eye irritation.[3] Vapors can also cause irritation.[2]

-

Skin Contact: Prolonged or repeated contact can lead to dryness, irritation, redness, and rash by removing skin oils.[3] Brief exposures are not expected to cause significant irritation.[2]

-

Inhalation: High vapor concentrations can irritate the eyes and respiratory tract.[3] It may cause central nervous system (CNS) effects such as headache, dizziness, nausea, and drowsiness.[3] Severe exposure can lead to loss of consciousness and even death.[3]

-

Ingestion: Can cause gastrointestinal irritation.[2] May lead to CNS depression, with symptoms similar to inhalation.[2] Aspiration into the lungs during swallowing or vomiting can cause chemical pneumonitis, which may be fatal.[2]

Section 4: Exposure Controls and Personal Protection

Table 4: Exposure Limits for sec-Butanol

| Organization | Limit |

| OSHA PEL | TWA 150 ppm (450 mg/m³) |

| ACGIH TLV | TWA 100 ppm (305 mg/m³) |

| NIOSH REL | TWA 100 ppm (305 mg/m³), STEL 150 ppm (455 mg/m³) |

Engineering Controls: Use only with adequate ventilation, such as in a chemical fume hood, especially when heating or generating aerosols.[3] Use explosion-proof electrical, ventilating, and lighting equipment. Ground and bond containers and receiving equipment to prevent static discharge.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side protection.[7]

-

Skin Protection: Wear suitable chemical-resistant gloves (e.g., Butyl rubber, 0.5 mm thickness).[7] Flame retardant antistatic protective clothing is recommended.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.

-

Hygiene Measures: Wash hands thoroughly after handling.[3] Change contaminated clothing.

Section 5: First Aid Measures

The following diagram illustrates the logical workflow for responding to an exposure event.

Caption: First aid workflow for sec-butanol exposure.

Detailed First Aid Protocols:

-

Inhalation: Remove the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Get medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, have them rinse their mouth and drink two glasses of water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry chemical powder, or water spray.[5] Do not use a full jet of water as it may spread the fire.[5]

-

Specific Hazards: The substance is flammable and its vapors can form explosive mixtures with air, especially when heated.[5] Vapors are heavier than air and may travel along the ground to a source of ignition.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Accidental Release:

-

Personal Precautions: Evacuate the area. Remove all sources of ignition. Ensure adequate ventilation. Avoid breathing vapors and contact with the substance.

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[5]

-

Containment and Cleanup: Cover drains. Absorb the spill with a non-combustible, inert material such as sand, diatomaceous earth, or universal binding agents.[5] Collect the material in a sealed container for disposal.[4]

Section 7: Handling and Storage

-

Handling: Use only in a well-ventilated area or under a fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[5] Do not get in eyes, on skin, or on clothing.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[8] This material may form explosive peroxides upon storage; use only fresh material.[4]

Section 8: Stability and Reactivity

-

Reactivity: Vapors may form an explosive mixture with air.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.

-

Incompatible Materials: Strong oxidizing agents, aluminum, and some plastics.[9]

-

Hazardous Decomposition Products: In the event of a fire, carbon monoxide and carbon dioxide may be produced.[5]

References

- 1. This compound | C4H10O | CID 12253099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. flinnsci.com [flinnsci.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. geneseo.edu [geneseo.edu]

- 7. carlroth.com [carlroth.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility of Sec-butanol-3,3,4,4,4-D5 in Common Laboratory Solvents

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the solubility of sec-butanol, used here as a proxy for sec-butanol-3,3,4,4,4-d5, in a range of common laboratory solvents. The guide details experimental protocols for solubility determination and presents the available data in a structured format.

Overview of Sec-butanol Solubility

Sec-butanol (2-butanol) is a secondary alcohol that exhibits a versatile solubility profile.[3] Its ability to act as both a hydrogen bond donor and acceptor, combined with its nonpolar butyl group, allows it to be miscible with a variety of organic solvents while maintaining partial solubility in water.[3][4]

Quantitative Solubility Data

The following table summarizes the solubility and miscibility of sec-butanol in common laboratory solvents. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

| Solvent | Chemical Formula | Solubility/Miscibility at 20°C |

| Water | H₂O | 125 g/L[2] |

| Ethanol | C₂H₅OH | Miscible[2] |

| Methanol | CH₃OH | Miscible[2] |

| Acetone | C₃H₆O | Very Soluble[2] |

| Diethyl Ether | (C₂H₅)₂O | Miscible[2] |

| Ethyl Acetate | C₄H₈O₂ | Miscible |

| Hexane | C₆H₁₄ | Miscible[5] |

| Toluene | C₇H₈ | Partially Miscible[6] |

Experimental Protocols for Solubility Determination

A variety of methods can be employed to determine the solubility of a liquid in a liquid solvent. The choice of method often depends on the required precision and the nature of the solute and solvent.

Visual Miscibility Test

This is a straightforward and rapid qualitative method to determine if two liquids are miscible.

Methodology:

-

To a clear, clean test tube, add a known volume of the solvent (e.g., 1 mL).

-

Incrementally add the solute (this compound) to the solvent, starting with a small volume (e.g., 0.1 mL).

-

After each addition, cap the test tube and gently invert it several times to ensure thorough mixing.

-

Visually inspect the mixture against a well-lit background.

-

Observation:

-

If the mixture remains a single, clear phase, the liquids are miscible at that proportion.

-

If the mixture becomes cloudy or separates into distinct layers, the liquids are immiscible or partially miscible.

-

-

Continue adding the solute until it no longer dissolves to determine the approximate saturation point, or until a significant volume has been added without phase separation to confirm miscibility.

UV-Vis Spectroscopy

For compounds that absorb in the ultraviolet-visible range, UV-Vis spectroscopy can be a precise quantitative method for determining solubility. This method is particularly useful for determining the concentration of a saturated solution.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of the solute (this compound) in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solute to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Measurement:

-

After equilibration, allow any undissolved solute to settle.

-

Carefully extract a sample from the supernatant (the clear liquid phase). It may be necessary to centrifuge or filter the sample to remove any suspended microdroplets.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the solute in the solvent at that temperature.

-

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a mixture and can be adapted to determine the solubility of a volatile liquid in another liquid.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of the solute (this compound) in the solvent with known concentrations.

-

Inject a fixed volume of each standard solution into the gas chromatograph.

-

Record the peak area corresponding to the solute for each standard.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the UV-Vis spectroscopy method (Section 3.2).

-

-

Measurement:

-

Carefully extract a sample from the supernatant of the saturated solution.

-

If necessary, dilute the sample with a known volume of the solvent.

-

Inject a fixed volume of the (diluted) sample into the gas chromatograph under the same conditions as the standards.

-

Record the peak area of the solute.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the solute in the injected sample.

-

Calculate the concentration of the original saturated solution, accounting for any dilution.

-

Visualized Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a liquid compound in a range of laboratory solvents.

Caption: General workflow for determining the solubility of a liquid solute.

References

- 1. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sixty Solvents [chem.rochester.edu]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

A Technical Guide to the Structural Isomers of Deuterated Butanol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of deuterated butanol, their unique properties, and their applications, particularly within the pharmaceutical and chemical research sectors. The strategic replacement of hydrogen with its heavier isotope, deuterium, imparts significant changes to the physicochemical properties of these molecules, offering valuable tools for mechanistic studies and drug development.

Introduction to Butanol and Deuteration

Butanol (C₄H₉OH) is a four-carbon alcohol that exists as four structural isomers: 1-butanol (n-butanol), 2-butanol (sec-butanol), 2-methyl-1-propanol (isobutanol), and 2-methyl-2-propanol (tert-butanol).[1][2] These isomers share the same molecular formula but differ in the arrangement of their carbon skeleton and the position of the hydroxyl (-OH) group, leading to distinct physical and chemical properties.[1][3]

Deuteration is the process of replacing hydrogen (¹H) atoms in a molecule with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. The key difference between hydrogen and deuterium is the presence of a neutron in the deuterium nucleus, which approximately doubles its mass.[4] This mass difference is the origin of the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced by deuterium.[5] Because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, it requires more energy to break, often resulting in a slower reaction rate.[6][7]

This property is of particular interest to drug development professionals. By selectively deuterating a drug molecule at a site of metabolic oxidation, it is possible to slow down its metabolism, potentially improving its pharmacokinetic profile, increasing its half-life, and reducing toxic metabolites.[8][9] Furthermore, fully deuterated compounds are widely used as non-interfering solvents in Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

The Structural Isomers of Butanol

The four structural isomers of butanol provide different scaffolds for deuteration. Their structures are as follows:

-

1-Butanol (n-butanol): A primary alcohol with a straight four-carbon chain.[12]

-

2-Butanol (sec-butanol): A secondary alcohol with the hydroxyl group on the second carbon of a straight four-carbon chain. This isomer is chiral and exists as two enantiomers.[1]

-

Isobutanol (2-methyl-1-propanol): A primary alcohol with a branched carbon chain.[3]

-

tert-Butanol (2-methyl-2-propanol): A tertiary alcohol with a branched carbon chain where the hydroxyl group is attached to the central carbon.[3]

Properties of Butanol Isomers and their Deuterated Analogues

The physical properties of butanol isomers are well-documented. Upon deuteration, properties such as molecular weight, density, and boiling point are slightly altered. The tables below summarize these properties for both the standard and select deuterated isomers.

Table 1: Physical Properties of Non-Deuterated Butanol Isomers

| Property | 1-Butanol | 2-Butanol | Isobutanol | tert-Butanol |

| Molecular Weight ( g/mol ) | 74.12[13] | 74.12 | 74.12 | 74.12 |

| Boiling Point (°C) | 117.7[12] | 99.5 | 108 | 82.4 |

| Melting Point (°C) | -89.8[12] | -114.7 | -108 | 25.7 |

| Density (g/mL at 20°C) | 0.810[13] | 0.808 | 0.802 | 0.789 (at 26°C) |

| Water Solubility (g/L at 25°C) | 73[12] | 125 | 85 | Miscible[1][14] |

Table 2: Physical Properties of Selected Deuterated Butanol Isomers

| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Isotopic Purity (atom % D) |

| 1-Butanol-d9 (CD₃(CD₂)₃OH) | 83.17[15] | 116-118[11] | N/A | ≥98[15] |

| 1-Butanol-d10 (CD₃(CD₂)₃OD) | 84.18[16] | 116-118[17] | 0.920[16] | 99[16] |

| tert-Butanol-d9 ((CD₃)₃COH) | 83.17 | N/A | N/A | N/A |

| tert-Butanol-d10 ((CD₃)₃COD) | 84.18[10] | N/A | N/A | 98[10] |

The Kinetic Isotope Effect and Its Role in Drug Development

The primary reason for the use of deuterated compounds in drug development is the kinetic isotope effect (KIE). The C-D bond is approximately 6-9 times more stable than the C-H bond.[18] Many drugs are cleared from the body through metabolic oxidation by enzymes such as the cytochrome P450 (CYP) family, a process that often involves the cleavage of a C-H bond in its rate-determining step.[8]

By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of this metabolic cleavage can be significantly reduced. This can lead to:

-

Improved Pharmacokinetics: A lower rate of metabolism can increase the drug's half-life and overall exposure (AUC), potentially allowing for lower or less frequent dosing.[9]

-

Reduced Formation of Toxic Metabolites: If a drug's toxicity is linked to a specific metabolite, slowing its formation can improve the drug's safety profile.[18]

-

Enhanced Efficacy: Increased stability at the target site can sometimes lead to improved therapeutic effects.[18]

Experimental Protocols

Synthesis of Deuterated Butanols

The synthesis of deuterated butanols can be achieved through various methods, depending on the desired isomer and the position of deuteration.

Method 1: H/D Exchange using Deuterium Oxide (General Protocol for tert-Butanol)

A common method for deuterating alcohols involves the catalytic exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O).[10] Per-deuteration (deuteration at all possible positions) of tert-butanol has been achieved by heating it in mildly acidic D₂O under pressure.[19]

-

Materials: tert-Butanol, Deuterium Oxide (D₂O, 99+ atom % D), concentrated Sulfuric Acid (or deuterated sulfuric acid, D₂SO₄).

-

Procedure:

-

Combine tert-butanol and deuterium oxide in a pressure-rated reaction vessel. A molar excess of D₂O is used.[19]

-

Add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).[19]

-

Seal the vessel and heat the mixture. The reaction may be performed at temperatures above the boiling point of the mixture for several hours to facilitate exchange.[19]

-

After cooling, neutralize the acidic catalyst with a base (e.g., NaOD in D₂O).

-

The deuterated tert-butanol can be recovered by extraction with a non-polar solvent (e.g., pentane) followed by drying and distillation.[19]

-

The process can be repeated with fresh D₂O to increase the level of deuterium incorporation.[19]

-

Method 2: Grignard Reaction for Per-deuterated tert-Butanol

A more complex but highly effective method for producing per-deuterated tert-butanol involves a Grignard reaction using deuterated starting materials.[20]

-

Materials: Deuterated acetone ((CD₃)₂CO), Deuterated methyl magnesium iodide (CD₃MgI), Anhydrous tetrahydrofuran (THF), Anhydrous manganese chloride (catalyst), D₂O, Deuterated acid (e.g., DCl or D₂SO₄).[20]

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a solution of deuterated acetone in anhydrous THF.

-

Add anhydrous manganese chloride as a catalyst.[20]

-

Slowly add a solution of deuterated methyl magnesium iodide in THF to the acetone solution at a controlled temperature (e.g., -10 to 20°C).[20]

-

Allow the reaction to proceed for several hours (e.g., 4-6 hours).[20]

-

Quench the reaction by slowly adding a solution of a deuterated acid in D₂O to hydrolyze the magnesium alkoxide intermediate.

-

Extract the resulting per-deuterated tert-butanol from the aqueous layer using an organic solvent.

-

Purify the product via distillation.

-

Characterization Methods

The successful synthesis of a deuterated butanol isomer must be confirmed through analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of proton signals.[19] For example, the spectrum of per-deuterated 1-butanol-d10 would show no proton signals. The chemical shifts of remaining protons can also confirm the isomer's structure.[21]

-

Mass Spectrometry (MS): MS is used to confirm the increase in molecular weight corresponding to the number of deuterium atoms incorporated. For example, replacing all 10 hydrogens in butanol with deuterium results in a mass shift of +10 Da.[17]

Conclusion

The structural isomers of deuterated butanol are powerful tools for researchers in chemistry and drug development. Their synthesis, while requiring specialized reagents and conditions, provides access to molecules with unique properties governed by the kinetic isotope effect. This effect can be strategically leveraged to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents. Furthermore, the use of deuterated butanols as NMR solvents and as probes for studying reaction mechanisms underscores their broad utility in modern scientific research. As the field of deuterated drugs continues to expand, a thorough understanding of these fundamental building blocks and their properties will remain essential for innovation.

References

- 1. Butanol - Wikipedia [en.wikipedia.org]

- 2. Butan-1-ol Formula - Structure, Properties, Uses, Risk [pw.live]

- 3. Isomerism of butanol | Filo [askfilo.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tert-Butanol-d9 | 25725-11-5 | Benchchem [benchchem.com]

- 11. 1-butanol-d9 [myskinrecipes.com]

- 12. 1-Butanol - Wikipedia [en.wikipedia.org]

- 13. Butanols - four isomers (EHC 65, 1987) [inchem.org]

- 14. Effects of molecular shape on alcohol aggregation and water hydrogen bond network behavior in butanol isomer solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. isotope.com [isotope.com]

- 16. 1-Butanol-d10 D 99atom 34193-38-9 [sigmaaldrich.com]

- 17. 1-Butanol-d10 D 99atom 34193-38-9 [sigmaaldrich.com]

- 18. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Use of Sec-butanol-3,3,4,4,4-D5 as an internal standard in LC-MS/MS

An Application Note on the Use of Sec-butanol-3,3,4,4,4-D5 as an Internal Standard in the LC-MS/MS Quantification of Sec-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butanol (2-butanol) is a volatile organic compound (VOC) used as a solvent in various industrial and pharmaceutical applications. Accurate and precise quantification of sec-butanol in biological matrices is crucial for toxicological assessments, pharmacokinetic studies, and monitoring occupational exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][3][4] This application note provides a detailed protocol for the quantification of sec-butanol in a biological matrix (e.g., plasma) using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Sec-butanol (analytical standard)

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of sec-butanol and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of sec-butanol by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like sec-butanol from plasma.

-

Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL internal standard working solution to each tube.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation (Optional): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5 µL) of the final extract into the LC-MS/MS system.

Caption: Workflow for the protein precipitation sample preparation method.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting parameters and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Ion Source Temperature | 150°C |

| Desolvation Gas Temp. | 400°C |

| Capillary Voltage | 3.0 kV |

Mass Spectrometry Parameters

The mass transitions for sec-butanol and its deuterated internal standard need to be optimized by infusing the individual standard solutions into the mass spectrometer. The following are hypothetical but plausible MRM (Multiple Reaction Monitoring) transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sec-butanol | 75.1 | 57.1 | 10 |

| This compound | 80.1 | 62.1 | 12 |

Data Presentation and Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

-

Linearity and Range: The linearity of the method should be evaluated by analyzing a series of calibration standards in the biological matrix over a specified concentration range. A linear regression of the peak area ratio (analyte/internal standard) versus concentration should be performed, and a correlation coefficient (r²) of >0.99 is typically desired.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | [Hypothetical Data] |

| 5 | [Hypothetical Data] |

| 10 | [Hypothetical Data] |

| 50 | [Hypothetical Data] |

| 100 | [Hypothetical Data] |

| 500 | [Hypothetical Data] |

| 1000 | [Hypothetical Data] |

| Caption: Example of a data table for linearity assessment. |

-

Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. The accuracy should be within ±15% of the nominal concentration, and the precision (expressed as the coefficient of variation, %CV) should be ≤15%.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| Low | 3 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Medium | 75 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| High | 750 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Caption: Example of a data table for accuracy and precision results. |

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated. This is typically done by comparing the peak areas of the analyte and internal standard in a post-extraction spiked sample to those in a neat solution.

-

Recovery: The efficiency of the extraction procedure should be determined by comparing the peak areas of the analyte in pre-extraction spiked samples to those in post-extraction spiked samples.

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is as follows:

Caption: Logical workflow for quantification using an internal standard.

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of sec-butanol in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variability during sample processing and analysis. The provided protocol can be adapted and validated for specific laboratory instrumentation and matrices, making it a valuable tool for researchers, scientists, and drug development professionals.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dl.astm.org [dl.astm.org]

- 4. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Sec-butanol using Isotopic Dilution with Sec-butanol-3,3,4,4,4-D5 by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotopic Dilution Analysis (IDA) is a powerful analytical technique for the precise and accurate quantification of compounds in complex matrices. This method involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic analysis, correcting for any sample loss or matrix effects. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal detection method for IDA, as it can differentiate between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios.

This application note provides a detailed protocol for the quantitative analysis of sec-butanol in various matrices using Sec-butanol-3,3,4,4,4-D5 as the internal standard. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for applications in food and beverage analysis, environmental monitoring, and industrial quality control.

Principle of Isotopic Dilution

The fundamental principle of this method is based on the measurement of the ratio of the signal from the native analyte (sec-butanol) to the signal from the known amount of the added isotopically labeled internal standard (this compound). By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the concentration of the analyte in the unknown sample can be accurately determined.

Experimental Protocol

This protocol is based on established methods for the analysis of short-chain alcohols using GC-MS with deuterated internal standards.[1]

Materials and Reagents

-

Standards:

-

sec-Butanol (analytical standard, ≥99.5%)

-

This compound (isotopic purity ≥98%)

-

-

Solvents:

-

Methanol (GC grade or equivalent)

-

Ethanol (for sample dilution, if applicable)

-

Deionized water

-

-

Equipment:

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Autosampler

-

Analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes

-

Vortex mixer

-

Centrifuge

-

GC vials with septa

-

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock):

-

Accurately weigh approximately 20 mg of this compound.

-

Dissolve in methanol in a 10 mL volumetric flask and bring to volume. This yields a concentration of approximately 2 mg/mL.

-

-

Analyte Stock Solution (A Stock):

-

Accurately weigh approximately 100 mg of sec-butanol.

-

Dissolve in methanol in a 10 mL volumetric flask and bring to volume. This yields a concentration of approximately 10 mg/mL.

-

-

Working Internal Standard Solution (IS Working):

-

Dilute the IS Stock solution with methanol to a final concentration of 2 µg/mL.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking known amounts of the A Stock solution into a constant volume of the IS Working solution. A typical concentration range would be from 0.2 to 50 µg/mL for sec-butanol.[1]

-

The final volume of each calibration standard should be brought up with the appropriate matrix blank (e.g., deionized water for aqueous samples, or a specific buffer).

-

Sample Preparation

-

Accurately weigh or measure a known amount of the sample into a suitable container.

-

Add a precise volume of the IS Working solution (2 µg/mL) to the sample.

-

Vortex the sample thoroughly to ensure homogenization.

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interferences.

-

If the sample is a solid, perform an appropriate extraction into a suitable solvent before adding the internal standard.

-

Transfer an aliquot of the final prepared sample into a GC vial for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be adapted for specific instrumentation and matrices.[1]

-

Gas Chromatograph:

-

Column: DB-624 capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Inlet Temperature: 230 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 5 minutes.

-

Ramp to 160 °C at 10 °C/min.

-

Ramp to 220 °C at 60 °C/min, hold for 10 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

sec-Butanol: m/z 45 (quantifier), 59 (qualifier).

-

This compound: m/z 48 (quantifier), 64 (qualifier).

-

-

Data Presentation

The following tables present representative quantitative data for a method similar to the one described, based on the validation of a GC-MS method for the analysis of short-chain alcohols using a deuterated internal standard.[1]

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (µg/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |

| sec-Butanol | 0.2 - 50 | y = 1.234x + 0.015 | > 0.995 |

y = peak area ratio (analyte/internal standard), x = concentration ratio (analyte/internal standard)

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.18 - 0.26 mg/kg |

| Limit of Quantification (LOQ) | 0.60 - 0.85 mg/kg |

| Precision (RSD) | 1.89 - 4.28% |

| Accuracy (Recovery) | 88.9 - 105.2% |

Workflow Diagram

The following diagram illustrates the experimental workflow from sample receipt to final data analysis.

Conclusion

The described isotopic dilution GC-MS method using this compound provides a robust, accurate, and precise protocol for the quantification of sec-butanol. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation, leading to highly reliable results. This method is applicable to a wide range of sample matrices and is particularly valuable for regulatory compliance, quality control, and research applications where accurate quantification is critical.

References

Application Note: Quantification of Sec-Butanol in Alcoholic Beverages Using Sec-butanol-3,3,4,4,4-D5 by Headspace GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sec-butanol is a secondary alcohol and a natural byproduct of fermentation, contributing to the flavor profile of many alcoholic beverages. However, excessive amounts can indicate improper fermentation processes or adulteration. Accurate quantification of sec-butanol is therefore crucial for quality control and ensuring the safety and authenticity of alcoholic products. This application note describes a robust and sensitive method for the determination of sec-butanol in alcoholic beverages using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard, Sec-butanol-3,3,4,4,4-D5. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.[1]

The methodology detailed below utilizes headspace sampling, which is a clean and efficient technique for the analysis of volatile organic compounds (VOCs) in complex matrices like alcoholic beverages, as it minimizes matrix effects.[2]

Principle

A known amount of the internal standard (IS), this compound, is added to the beverage sample. The volatile compounds, including sec-butanol and the IS, are then partitioned into the headspace of a sealed vial upon heating. A portion of the headspace gas is injected into a GC-MS system. The compounds are separated on a capillary GC column and detected by a mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte (sec-butanol) to the internal standard (this compound) against a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

Sec-butanol (≥99% purity)

-

This compound (≥98% isotopic purity)

-

Ethanol (200 proof, for standard preparation)

-

Deionized water

-

Sodium chloride (analytical grade)

-

20 mL headspace vials with PTFE/silicone septa and aluminum caps

-

Micropipettes and standard laboratory glassware

2. Standard Preparation

-

Primary Stock Standard of Sec-butanol (1000 mg/L): Accurately weigh 100 mg of sec-butanol and dissolve it in 100 mL of 40% ethanol (v/v) in deionized water.

-

Internal Standard Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of 40% ethanol (v/v).

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the primary stock standard into blank matrix (40% ethanol). For a calibration range of 1-100 mg/L, the dilutions would be as follows:

| Calibration Level | Concentration of Sec-butanol (mg/L) | Volume of Primary Stock (µL) | Final Volume (mL) with 40% Ethanol |

| 1 | 1 | 10 | 10 |

| 2 | 5 | 50 | 10 |

| 3 | 10 | 100 | 10 |

| 4 | 25 | 250 | 10 |

| 5 | 50 | 500 | 10 |

| 6 | 100 | 1000 | 10 |

3. Sample Preparation

-

Allow the alcoholic beverage sample to degas if carbonated.

-

Pipette 5 mL of the beverage sample (or a dilution thereof if high concentrations of sec-butanol are expected) into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride to the vial to increase the partitioning of volatile compounds into the headspace.

-

Spike the sample with 50 µL of the 100 mg/L internal standard stock solution to achieve a final IS concentration of 1 mg/L.

-

Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

-

Vortex the vial for 30 seconds to ensure homogeneity.

4. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

-

GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold: 5 minutes at 220°C.

-

-

Injector: Split/splitless injector in split mode (split ratio 20:1), temperature 220°C.

-

Headspace Parameters:

-

Vial equilibration temperature: 80°C.

-

Equilibration time: 20 minutes.

-

Loop temperature: 90°C.

-

Transfer line temperature: 100°C.

-

Injection volume: 1 mL.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

Acquisition mode: Selected Ion Monitoring (SIM).

-

Sec-butanol: m/z 45 (quantifier), 59 (qualifier).

-

This compound: m/z 50 (quantifier), 64 (qualifier).

-

-

Data Presentation

The following table summarizes the expected performance characteristics of this method. These are representative values based on similar validated methods for the analysis of volatile compounds in alcoholic beverages.

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 mg/L |

| Limit of Quantification (LOQ) | 0.5 - 1.5 mg/L |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 10% |

Visualizations

Logical Workflow for Sec-Butanol Analysis

A high-level overview of the analytical process.

Experimental Workflow for Sample Analysis

Step-by-step sample preparation and analysis.

References

- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of acetaldehyde, methanol and fusel oils in distilled liquors and sakès by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of DrugX in Human Plasma by GC-MS Using Sec-butanol-3,3,4,4,4-D5 as an Internal Standard

Abstract

This application note describes a robust and validated gas chromatography-mass spectrometry (GC-MS) method for the quantitative determination of DrugX, a novel therapeutic agent, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Sec-butanol-3,3,4,4,4-D5, is employed. The method involves a straightforward liquid-liquid extraction procedure for sample cleanup and has been validated according to international guidelines for bioanalytical method validation. The described assay is suitable for pharmacokinetic studies in clinical trials.

Introduction

DrugX is a small molecule drug candidate with therapeutic potential in [Specify a therapeutic area]. To support its clinical development, a reliable bioanalytical method is required to characterize its pharmacokinetic profile in humans. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1] this compound was chosen as the internal standard due to its structural similarity to potential metabolites of DrugX and its distinct mass-to-charge ratio, ensuring no cross-interference with the analyte. This method demonstrates excellent linearity, accuracy, precision, and stability for the quantification of DrugX in human plasma.

Experimental

Materials and Reagents

-

DrugX reference standard (purity >99%)

-

This compound (isotopic purity >99%)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methyl tert-butyl ether (MTBE, HPLC grade)

-

Ammonium hydroxide (ACS grade)

-

Water (deionized)

Instrumentation

A gas chromatograph coupled to a single quadrupole mass spectrometer (GC-MS) was used for analysis. The system was equipped with a split/splitless injector and an autosampler.

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Primary stock solutions of DrugX (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.

-

Working Solutions: Working standard solutions of DrugX were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. A working internal standard solution (10 µg/mL) was prepared by diluting the IS stock solution with methanol.

-

Calibration Standards: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield concentrations of 1, 2, 5, 10, 20, 50, and 100 ng/mL.

-

Quality Control (QC) Samples: QC samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Medium QC (30 ng/mL), and High QC (80 ng/mL).

Sample Preparation Protocol

-

Thaw plasma samples and QC samples at room temperature.

-